3-Cyclopropylcyclopentane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of cyclopentane derivatives has been explored in the context of drug design. For example, cyclopentane-1,3-diones have been synthesized as isosteres for the carboxylic acid functional group, demonstrating their potential in the design of thromboxane A2 receptor antagonists . Similarly, cyclopropane derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase . These studies suggest that the synthesis of 3-Cyclopropylcyclopentane-1-carboxylic acid would likely involve strategic functionalization of the cyclopentane ring and the incorporation of a cyclopropane moiety.
Molecular Structure Analysis
The molecular structure of cyclopentane and cyclopropane derivatives plays a crucial role in their chemical reactivity and biological activity. The presence of a cyclopropane ring, as seen in the inhibitors studied in paper , affects the molecule's reactivity due to the ring strain and the unique geometry of the cyclopropane moiety. The cyclopentane ring, on the other hand, provides a scaffold that can be functionalized to modulate the molecule's properties, as seen in the synthesis of thromboxane A2 receptor antagonists .
Chemical Reactions Analysis
Cyclopentane and cyclopropane derivatives participate in various chemical reactions. The [3+2] cyclodimerization of 2-arylcyclopropane-1,1-dicarboxylates is an example of how donor–acceptor cyclopropanes can be used to form new rings, indicating that cyclopropane-containing compounds like 3-Cyclopropylcyclopentane-1-carboxylic acid may undergo similar transformations . Additionally, the reactivity of these rings can be harnessed in the synthesis of bioactive molecules, such as antitumor agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane and cyclopropane derivatives are influenced by their structural features. For instance, the acidity and lipophilicity of cyclopentane-1,3-diones can be tuned, which is important for their function as carboxylic acid isosteres . The cyclopropane ring's influence on the molecule's properties is also evident in the study of aminocyclopentanetricarboxylic acids, where the addition of a third carboxylic group significantly altered the activity and selectivity for metabotropic glutamate receptor subtypes . These findings suggest that the physical and chemical properties of 3-Cyclopropylcyclopentane-1-carboxylic acid would be similarly affected by its cyclopropane and carboxylic acid functionalities.
Scientific Research Applications
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, similar in structure to 3-Cyclopropylcyclopentane-1-carboxylic acid, act as isosteres for the carboxylic acid functional group. They have been used in drug design due to their strong acidity and tunable lipophilicity, as exemplified in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Role in Ethylene Precursor Metabolism
1-Aminocyclopropane-1-carboxylic acid, a structural analog, has been identified as a major conjugate of an ethylene precursor in plants. This discovery suggests potential agricultural applications, especially in understanding plant growth and ripening processes (Hoffman, Yang, & McKeon, 1982).
Trifluoromethylated Cyclic Building Blocks
1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid and its esters, closely related to 3-Cyclopropylcyclopentane-1-carboxylic acid, serve as building blocks in chemical synthesis. These compounds are valuable for creating difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).
Inhibition of Enzymatic Synthesis of S-Adenosyl-L-Methionine
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) acts as a competitive inhibitor of S-adenosyl-L-methionine synthesis, highlighting its potential in pharmacological and biochemical research (Coulter et al., 1974).
Biological Activities of Natural Compounds Containing Cyclopropane Moiety
1-Aminocyclopropane-1-carboxylic acid and similar compounds exhibit a range of biological activities like antifungal, antimicrobial, antiviral, and antitumoral. This implies potential biomedical applications for compounds like 3-Cyclopropylcyclopentane-1-carboxylic acid in developing new drugs and therapies (Coleman & Hudson, 2016).
Acidities of Cycloalkane Carboxylic Acids
Studies on the acidity of cycloalkane carboxylic acids have been conducted to understand their electronic properties and reactivity. This is crucial for their use in chemical synthesis and understanding their role in biological systems (Wiberg, 2002).
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropanecarboxylic acid (acc), which targets 1-aminocyclopropane-1-carboxylate deaminase in pseudomonas sp
Mode of Action
ACC is known to undergo a cyclopropane ring-opening reaction, leading to the conversion of ACC to ammonia and alpha-ketobutyrate . This allows growth on ACC as a nitrogen source .
Biochemical Pathways
Acc, a structurally similar compound, is known to play a role in ethylene biosynthesis in plants
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time .
Result of Action
ACC is known to influence many aspects of plant growth and development .
properties
IUPAC Name |
3-cyclopropylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-3-7(5-8)6-1-2-6/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDPYBJZUMZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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